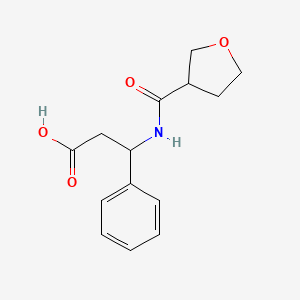![molecular formula C12H17ClN2O B7587400 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide, also known as 4-CPM, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. This compound belongs to the class of amides and has a molecular weight of 270.78 g/mol.
Aplicaciones Científicas De Investigación
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential as an antidepressant and anxiolytic agent. In addition, 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has been studied for its potential as a diagnostic tool for various diseases.
Mecanismo De Acción
The mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have anxiolytic and antidepressant effects. In addition, 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has been shown to have a low toxicity profile and does not produce any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide is its low toxicity profile, which makes it a safe compound for use in lab experiments. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide. One area of interest is its potential as a diagnostic tool for various diseases. Another area of interest is its potential as an antidepressant and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide involves the reaction of 4-chlorobenzylamine with 2-dimethylpropanoyl chloride in the presence of a base catalyst. The reaction proceeds through an amide bond formation mechanism and yields 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide as a white solid with a purity of 98%. This synthesis method has been optimized to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-12(2,14)11(16)15(3)8-9-4-6-10(13)7-5-9/h4-7H,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHONEMIJQJCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1=CC=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)
![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)

![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)